molecular formula C12H13BrO3 B8232261 Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate

Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate

Cat. No.: B8232261
M. Wt: 285.13 g/mol
InChI Key: VTDLEWKUALRLHI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo-substituted phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-bromo-5-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate.

    Hydrolysis: 3-(3-bromo-5-methylphenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The ester group can participate in hydrolysis or reduction reactions, resulting in the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

Ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-bromo-5-methylphenyl)-3-oxopropanoate: Similar structure but with the bromine atom in a different position on the phenyl ring.

    Ethyl 3-(3-chloro-5-methylphenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(3-bromo-4-methylphenyl)-3-oxopropanoate: Similar structure but with the methyl group in a different position on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

ethyl 3-(3-bromo-5-methylphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDLEWKUALRLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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